molecular formula C15H10BrN3O2 B2571184 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid CAS No. 924193-35-1

4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid

Cat. No.: B2571184
CAS No.: 924193-35-1
M. Wt: 344.168
InChI Key: WQVNZNLTDMDGOA-UHFFFAOYSA-N
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Description

4-[5-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid is a chemical hybrid incorporating a 1,2,3-triazole scaffold, a structure of high interest in medicinal chemistry for its potential as a pharmacophore. The 1,2,3-triazole core is known for its synthetic versatility and is a key feature in compounds investigated for a range of bioactivities. While specific biological data on this exact compound is limited in the current literature, structurally related 1,2,4-triazole-benzoic acid hybrids have demonstrated significant promise in scientific research. For instance, close analogs have exhibited potent in vitro cytotoxic activities against human cancer cell lines, including breast cancer MCF-7 and colon cancer HCT-116 cells, with some compounds showing IC50 values comparable to or even surpassing the reference drug doxorubicin . A key finding from research on these hybrids is that the most active compounds can inhibit cancer cell proliferation by inducing apoptosis, while simultaneously showing very weak cytotoxic effects toward normal human cells, suggesting a potential for selective action . The benzoic acid moiety in the structure provides a handle for further molecular modification, making this compound a valuable building block for the design and development of more selective and potent anticancer molecules or other pharmacologically active agents . Its primary research value lies in its application as a precursor or intermediate in the synthesis of novel compounds for biological screening and the optimization of structure-activity relationships.

Properties

IUPAC Name

4-[5-(4-bromophenyl)triazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-12-5-1-10(2-6-12)14-9-17-18-19(14)13-7-3-11(4-8-13)15(20)21/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVNZNLTDMDGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=NN2C3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid typically involves the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Coupling with benzoic acid: The final step involves coupling the 4-bromophenyl-1,2,3-triazole intermediate with benzoic acid using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the triazole ring and the benzoic acid moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid exhibits significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).

Case Study: Cytotoxic Evaluation

A notable study reported that derivatives of triazole benzoic acid displayed potent inhibitory activities against MCF-7 and HCT-116 cell lines. The IC50 values ranged from 15.6 to 23.9 µM, indicating significant potency compared to the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
This compoundMCF-715.6 - 23.919.7
This compoundHCT-11615.6 - 23.922.6

The mechanism of action involves the induction of apoptosis in cancer cells, which was confirmed through further investigations on cell proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents. Studies have shown that triazole derivatives can possess antifungal and antibacterial activities due to their ability to disrupt cellular processes in pathogens.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction followed by coupling with benzoic acid using coupling reagents such as EDCI or DCC . This synthetic approach allows for the efficient production of high-purity compounds suitable for biological evaluation.

Mechanism of Action

The mechanism of action of 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and the bromophenyl group can play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Benzoic Acid Derivatives

Compound Name Triazole Substituent(s) Carboxylic Acid Position Molecular Weight (g/mol) Key Features/Applications Reference
4-[5-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid 4-Bromophenyl at position 5 4-position 373.19 Potential receptor antagonist
5-(4-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl)-4′-(piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylic acid (71) 4-Bromophenyl, biphenyl-piperidine 3-position 503.1 (MS) P2Y14 receptor antagonist (IC₅₀ not reported)
4-(4-((5-isopropyl-2-methylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid (5e) 5-isopropyl-2-methylphenoxy 4-position Not reported Structural diversity for bioactivity screening
4-(4-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)benzoic acid derivatives (27–30) Trifluoromethylphenyl, carbamoyl groups 3- or 4-position 453.1–455.1 (MS) High-affinity P2Y14 antagonists (>95% HPLC purity)

Key Observations :

  • In contrast, trifluoromethyl groups (e.g., in compounds 27–30) improve metabolic stability and lipophilicity .
  • Positional Isomerism : Shifting the carboxylic acid group from the 4- to 3-position (as in compound 71) alters electronic distribution and hydrogen-bonding capacity, impacting receptor affinity .

Key Insights :

  • Antimicrobial Potential: Triazole derivatives with lipophilic substituents (e.g., cyclopropylmethoxy in compound 11) exhibit potent antimycobacterial activity, suggesting the 4-bromophenyl group in the target compound may confer similar properties .
  • Receptor Targeting : Carbamoyl and trifluoromethyl groups enhance receptor binding (e.g., compound 30’s IC₅₀ of 0.8 µM for P2Y14), whereas the bromophenyl group’s role remains unexplored .

Physicochemical and Stability Properties

  • Stability : Triazole derivatives like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) degrade in simulated gastric fluid, highlighting the need for substituent optimization to improve metabolic stability .
  • Spectral Characterization : IR and NMR data for analogues (e.g., compound 4k in ) confirm triazole ring signatures (C=N stretch at ~1615 cm⁻¹) and carboxylic acid O-H/N-H stretches (2500–3300 cm⁻¹), consistent with the target compound’s expected spectral profile.

Biological Activity

4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and antioxidant potential, supported by data tables and case studies.

  • Molecular Formula : C15H10BrN3O2
  • Molecular Weight : 344.16 g/mol
  • Structure : The compound features a triazole ring and a benzoic acid moiety, which contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Evaluation

A synthesis and biological evaluation study reported that certain derivatives of triazole benzoic acid exhibited potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values ranged from 15.6 to 23.9 µM, demonstrating significant potency compared to the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
This compoundMCF-715.6 - 23.919.7
This compoundHCT-11615.6 - 23.922.6

The mechanism of action includes the induction of apoptosis in cancer cells, which was confirmed through further investigations on cell proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been studied extensively. A related compound, 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole, demonstrated significant antimicrobial activity against various pathogens.

Case Study: Antimicrobial Evaluation

In vitro evaluations revealed that this compound exhibited distinct inhibitory activities against plant pathogens such as Fusarium wilt and Colletotrichum gloeosporioides, with EC50 values of 29.34 μg/mL and 12.53 μg/mL respectively .

Table 2: Antimicrobial Activity Against Pathogens

PathogenEC50 (μg/mL)Control Drug
Fusarium wilt29.34N/A
Colletotrichum gloeosporioides12.53N/A
Xanthomonas oryzaeN/AControl

These findings suggest that the compound could be developed into an effective agricultural biocide or therapeutic agent against microbial infections.

Antioxidant Activity

The antioxidant capacity of triazole derivatives has also been assessed through various assays.

Case Study: Antioxidant Evaluation

A recent study evaluated the antioxidant activity using DPPH and ABTS assays. The compound showed strong scavenging activity with an IC50 value comparable to standard antioxidants like butylated hydroxyanisole (BHA) .

Table 3: Antioxidant Activity Assessment

CompoundDPPH Scavenging (%)ABTS Scavenging (%)IC50 (µg/mL)
This compound89.95 ± 0.3488.59 ± 0.1356.44
BHA95.02 ± 0.7496.18 ± 0.33N/A

The results indicated that this compound possesses significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Q & A

Q. What are the standard synthetic routes for preparing 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid?

A common method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, 4-azidobenzoic acid can react with 4-bromophenylacetylene under reflux in ethanol with Cu(I) catalysis, followed by purification via recrystallization or column chromatography. Analytical validation using HPLC (e.g., Purospher® STAR columns) ensures purity .

Q. How can the purity and structural integrity of this compound be validated?

Combine multiple techniques:

  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
  • FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, triazole C-N stretches) .
  • NMR : Assign protons (e.g., aromatic protons on bromophenyl and triazole moieties) and verify regiochemistry of the triazole ring .

Q. What are the key challenges in synthesizing triazole-containing benzoic acid derivatives?

  • Regioselectivity : Ensure 1,4-disubstitution in the triazole via CuAAC; unintended 1,5-regioisomers require separation using preparative TLC .
  • Acid Sensitivity : Protect the carboxylic acid group during synthesis (e.g., esterification) to prevent side reactions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, in related triazole-thione analogs, crystallography confirmed planarity of the triazole ring and dihedral angles between aromatic substituents (e.g., 4-bromophenyl vs. benzoic acid groups), critical for understanding π-π stacking interactions .

Q. What strategies optimize bioactivity in triazole-benzoic acid derivatives?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Br, -F) on the phenyl ring to enhance binding to target enzymes .
  • Hydrazone Functionalization : Modify the benzoic acid moiety with hydrazone derivatives to improve antimicrobial or anticancer activity, as shown in analogs with 2,4-difluorophenyl groups .

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be reconciled?

  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies arising from solvent effects or dynamic processes .
  • Dynamic NMR : Detect conformational exchange in solution (e.g., hindered rotation of substituents) that may obscure peak splitting .

Q. What methodologies assess the compound’s potential as an electron transport layer (ETL) in organic electronics?

  • Cyclic Voltammetry : Measure HOMO/LUMO levels to evaluate charge transport properties.
  • Thin-Film Characterization : Use AFM or XRD to analyze crystallinity and morphology, critical for device performance .

Methodological Considerations

Q. How to address low yields in CuAAC reactions for this compound?

  • Catalyst Optimization : Use Cu(I) sources (e.g., CuBr(PPh₃)₃) with stabilizing ligands to enhance reaction efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Q. What analytical approaches detect degradation products under storage conditions?

  • Stability-Indicating HPLC : Monitor for hydrolysis of the triazole ring or decarboxylation using gradient elution .
  • Mass Spectrometry : Identify degradation fragments via ESI-MS in positive ion mode .

Q. How to design analogs for improved pharmacokinetic properties?

  • Prodrug Derivatization : Esterify the carboxylic acid to enhance membrane permeability, with in vitro hydrolysis studies to assess activation .
  • LogP Optimization : Introduce lipophilic groups (e.g., cyclopentyl) to balance solubility and bioavailability .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational and experimental solubility data?

  • Cosmo-RS Simulations : Predict solubility in organic/aqueous mixtures and compare with experimental shake-flask measurements. Adjust for ionic strength and pH effects .
  • Thermodynamic Modeling : Use Hansen solubility parameters to identify optimal solvents for recrystallization .

Q. Why do biological assays show variable potency across similar triazole derivatives?

  • Target Engagement Studies : Use SPR or ITC to quantify binding affinities and correlate with cellular activity.
  • Metabolic Stability Screening : Assess CYP450-mediated degradation using liver microsomes to explain potency loss .

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